molecular formula C17H18N2O B2670285 5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one CAS No. 1020251-81-3

5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one

Katalognummer: B2670285
CAS-Nummer: 1020251-81-3
Molekulargewicht: 266.344
InChI-Schlüssel: DGKANFBLVWJQKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C14H23NO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C14H23NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h8,11,15H,3-7,9-10H2,1-2H3 . This InChI code provides a standard way to encode the molecule’s structure using a textual string.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 221.3385 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research has explored the synthesis and structural properties of compounds related to 5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one. For instance, Hens, Mondal, and Rajak (2013) focused on mononuclear Zn(ii) complexes with a similar structure, revealing their strong binding ability and ratiometric response to Zn(2+) ions. This study highlights the potential of these compounds in metal ion sensing and fluorescence enhancement upon complexation (Hens, Mondal, & Rajak, 2013).

Pharmaceutical Synthesis Applications

Yermolayev et al. (2008) described the synthesis of N1-substituted hexahydro-3-quinolinecarboxamides, analogous to known pharmaceuticals. This underscores the potential application of similar compounds in drug synthesis (Yermolayev et al., 2008).

Exploration of Properties

Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of the compound , through experimental and theoretical studies. This research offers insights into molecular properties that can guide pharmaceutical and material science applications (Fatima et al., 2021).

Novel Synthesis and Analysis Techniques

Research by Fatma, Bishnoi, and Verma (2015) on novel synthesis methods for related compounds highlights advancements in molecular geometry, chemical reactivity, and thermodynamic properties. This study contributes to the understanding of synthesis techniques and the properties of these compounds (Fatma, Bishnoi, & Verma, 2015).

Anticancer Research

Wang et al. (2009) and Ghorab et al. (2008) have conducted studies on novel synthetic makaluvamine analogues and quinolines, respectively, revealing their potential as anticancer agents. These studies indicate the promise of compounds related to this compound in oncology research (Wang et al., 2009); (Ghorab et al., 2008).

Metal Complexation Studies

Enders et al. (2001) investigated the complexation behavior of compounds with a structure related to this compound. This research enhances the understanding of metal complexation, which is vital in catalysis and material science (Enders et al., 2001).

Olefin Polymerization Catalysis

Enders et al. (2001) also explored chromium(III) complexes as catalysts for olefin polymerization, demonstrating the potential application of these compounds in industrial polymer synthesis (Enders et al., 2001).

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one is not specified in the sources I found. As it is used for pharmaceutical testing , its mechanism of action would likely depend on the specific biological target it interacts with.

Zukünftige Richtungen

The future directions for the use and study of 5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one are not specified in the sources I found. Given its use in pharmaceutical testing , future research may involve exploring its potential therapeutic applications.

Eigenschaften

IUPAC Name

5,5-dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2)10-13(9-14(20)11-17)19-15-7-3-5-12-6-4-8-18-16(12)15/h3-9,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKANFBLVWJQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.